Here's what we know:
Wnt-C59 belongs to a class of organic compounds called amides. Its structure incorporates two aromatic rings (phenyl) linked by an amide bond, with additional pyridyl groups attached to each phenyl ring. Pyridines are nitrogen-containing aromatic heterocycles commonly found in bioactive molecules.
The presence of pyridyl groups suggests a possible interaction with the Wnt signaling pathway. Wnt signaling is a crucial cellular signaling cascade involved in embryonic development, tissue regeneration, and stem cell regulation . However, this is purely speculative and requires further investigation.
The compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is a complex organic molecule characterized by its dual aromatic structure, which includes two phenyl rings connected by an acetamide linkage. The presence of pyridine groups enhances its potential biological activity, particularly in relation to various signaling pathways, including the Wnt signaling pathway, which plays a critical role in cell development and differentiation.
Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural features. The pyridine rings are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling. Specifically, the compound's potential interaction with the Wnt signaling pathway could make it a candidate for further investigation in therapeutic applications related to cancer and regenerative medicine.
The synthesis of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide typically involves several steps:
Interaction studies are crucial for understanding how 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide interacts with biological systems. Initial investigations may include:
Several compounds share structural features with 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide. Here are some notable examples:
The uniqueness of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide lies in its specific arrangement of pyridine and phenyl groups, which may confer distinct biological activities compared to other similar compounds.
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide represents a complex organic molecule with the molecular formula C₂₅H₂₁N₃O and a molecular weight of 379.45-379.5 g/mol [1] [2] [3]. The compound features a distinctive structural architecture comprising two pyridine rings and two phenyl rings interconnected by an acetamide functional group [18].
The molecule exhibits no defined stereogenic centers, as evidenced by computational analysis showing zero defined atom stereocenter count and zero undefined atom stereocenter count [1]. Similarly, the compound demonstrates no bond stereocenters, with both defined and undefined bond stereocenter counts registering as zero [1]. This structural characteristic indicates that the molecule exists as a single constitutional isomer without stereoisomeric variants.
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide [1]. The canonical SMILES notation is CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 [1] [25].
Structural analysis reveals a complexity score of 508, indicating significant molecular intricacy [1]. The compound possesses 29 heavy atoms distributed across its framework, with a rotatable bond count of 5, providing moderate conformational flexibility [1]. The molecular architecture demonstrates covalently-bonded unit count of 1, confirming its existence as a single molecular entity [1].
The physical characteristics of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide have been extensively documented through experimental and computational studies. The compound typically appears as a white to pale yellow solid powder at room temperature [2] [16] [28].
Property | Value | Source |
---|---|---|
Molecular Weight | 379.45-379.5 g/mol | PubChem, Multiple vendors [1] [2] [3] |
Melting Point | 186-187°C | Axon Medchem COA [11] |
Density (predicted) | 1.198 ± 0.06 g/cm³ | ChemDad prediction [22] |
Boiling Point (predicted) | 628.3 ± 55.0°C | ChemDad prediction [22] |
pKa (predicted) | 13.78 ± 0.70 | ChemDad prediction [22] |
Thermal stability studies indicate that the compound maintains structural integrity under standard storage conditions [22]. The melting point of 186-187°C suggests good thermal stability for routine handling and processing [11]. Predictive modeling indicates a decomposition temperature well above 200°C, consistent with typical acetamide thermal behavior [22].
Storage stability data demonstrates that the compound remains stable for one year from the date of purchase when stored under appropriate conditions [22]. Solutions prepared in dimethyl sulfoxide or ethanol maintain stability for up to one month when stored at -20°C [22]. The recommended storage temperature for the solid compound ranges from +2°C to +8°C under inert atmosphere conditions [28].
Chemical stability analysis reveals the compound is stable under recommended temperatures and pressures, with no reported hazardous reactions under normal handling conditions [9]. The molecule demonstrates compatibility with standard organic solvents used in purification and analysis procedures [11].
Spectroscopic characterization of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide has been performed using multiple analytical techniques to confirm structural identity and purity.
Mass spectrometry analysis employing atmospheric pressure chemical ionization reveals a molecular ion peak at m/z 380.2-380.3 corresponding to [M+H]+ [18]. The exact mass has been computationally determined as 379.168462302 Da, with the monoisotopic mass showing identical values [1]. High-resolution mass spectrometry provides precise molecular weight confirmation with excellent agreement to theoretical calculations [18].
Nuclear magnetic resonance spectroscopy data confirms the structural assignment through characteristic chemical shift patterns. The compound exhibits specific resonances consistent with the pyridine and phenyl aromatic systems, along with the acetamide methylene bridge [11]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide demonstrates chemical shifts appropriate for the heterocyclic and aromatic proton environments [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed carbon framework characterization, with resonances corresponding to the 25 carbon atoms present in the molecular structure [11]. The spectroscopic data confirms the presence of both pyridine nitrogen environments and the carbonyl carbon of the acetamide functionality [11].
Infrared spectroscopy analysis reveals characteristic absorption bands consistent with the functional groups present in the molecule [18]. The spectrum shows absorption bands typical of aromatic carbon-hydrogen stretching, carbonyl stretching of the amide group, and aromatic carbon-carbon stretching vibrations [18]. High-performance liquid chromatography analysis confirms purity levels exceeding 98% with retention times characteristic of the compound [18].
Crystallographic data for 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide remains limited in the available literature, with no complete single-crystal X-ray diffraction studies reported for this specific compound [16] [17] [19]. However, structural insights can be inferred from related acetamide derivatives containing similar pyridine and phenyl substituents.
Related crystallographic studies of structurally analogous compounds, such as 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, provide valuable structural context [17]. These studies reveal that compounds with similar acetamide bridging groups typically exhibit specific dihedral angles between aromatic ring systems [17]. The crystal structures of related acetamides demonstrate three-dimensional network formation through intermolecular hydrogen bonding interactions [17] [19].
Computational modeling suggests that 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide likely adopts conformations where the pyridine and phenyl rings are positioned at significant dihedral angles relative to each other [17] [19]. This structural arrangement facilitates potential hydrogen bonding interactions involving the acetamide nitrogen and carbonyl oxygen atoms [17].
The absence of defined stereogenic centers in the molecule simplifies potential crystallographic analysis, as only one constitutional form requires consideration [1]. The rotatable bond count of 5 suggests moderate conformational flexibility that could influence crystal packing arrangements [1]. Future crystallographic studies would provide definitive information regarding intermolecular interactions and solid-state packing motifs.
The solubility profile of 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide varies significantly across different solvent systems, reflecting its amphiphilic character with both hydrophilic and hydrophobic structural elements.
Solvent | Solubility | Source |
---|---|---|
Water | Insoluble (0.0 mM) | Axon Medchem COA [11] |
0.1N Hydrochloric acid (aqueous) | Insoluble (0.0 mM) | Axon Medchem COA [11] |
0.1N Sodium hydroxide (aqueous) | Not tested | Axon Medchem COA [11] |
Dimethyl sulfoxide | >100 mM / 18.95-50 mM / Up to 7 mg/ml | Multiple sources [11] [25] [29] |
Ethanol | Up to 6 mg/mL | ChemDad/Axon Medchem [11] [22] |
Dichloromethane/Methanol (9:1) | Soluble (purification solvent) | Axon Medchem COA [11] |
The compound demonstrates poor aqueous solubility, with complete insolubility observed in both neutral water and dilute hydrochloric acid solutions [11]. This behavior is consistent with the high lipophilicity indicated by the computed XLogP3-AA value of 4.2 [1]. The topological polar surface area of 54.9 Ų suggests limited water interaction capability despite the presence of hydrogen bond donors and acceptors [1].
Excellent solubility is observed in dimethyl sulfoxide, with concentrations exceeding 100 mM achievable in some preparations [11] [25] [29]. This high solubility in aprotic polar solvents reflects favorable solvation of both the aromatic systems and the acetamide functionality [25]. Ethanol provides moderate solubility up to 6 mg/mL, indicating compatibility with protic polar solvents [22].
The compound exhibits one hydrogen bond donor and three hydrogen bond acceptors, facilitating specific solvation interactions in appropriate solvent systems [1]. The moderate rotatable bond count of 5 allows conformational adaptation to optimize solvent-solute interactions [1]. Solution stability in dimethyl sulfoxide and ethanol permits storage at -20°C for extended periods without degradation [22].